2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide features a pyridazinone core substituted with a 4-methoxyphenyl group at position 3 and an acetamide side chain linked to a 1-methyl-1H-pyrazol-4-yl moiety. Pyridazinone derivatives are known for their pharmacological versatility, including kinase inhibition and acetylcholinesterase activity .
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-21-10-13(9-18-21)19-16(23)11-22-17(24)8-7-15(20-22)12-3-5-14(25-2)6-4-12/h3-10H,11H2,1-2H3,(H,19,23) |
InChI Key |
GWQIWPZJUHLUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached via nucleophilic substitution reactions using pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation Products: Phenolic derivatives.
Reduction Products: Dihydropyridazinone derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic systems for organic transformations.
Biology and Medicine
Pharmacological Studies: The compound may exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Drug Development: It can be a lead compound for the development of new therapeutic agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations in Pyridazinone Derivatives
Table 1: Key Structural and Spectral Comparisons
*Calculated based on molecular formula.
Key Observations
A. Heterocyclic Core Modifications
- Pyridazinone vs.
- Substituent Effects: Halogenation: Dichloro substitution () enhances electron-withdrawing properties, which may improve metabolic stability but reduce solubility .
B. Acetamide Side Chain Diversity
- Pyrazole vs. Piperazine : The 1-methylpyrazole in the target compound offers a compact, planar structure, while piperazine/piperidine substituents () introduce basicity and conformational flexibility, influencing pharmacokinetics .
- Aliphatic vs.
Pharmacological Implications
- Target Selectivity : The 1-methylpyrazole group in the target compound may reduce off-target interactions compared to bulkier substituents like azepane () .
- Solubility and Bioavailability : The 4-methoxyphenyl group (target and ) balances lipophilicity, while halogenated analogs () may require formulation adjustments for solubility .
Biological Activity
The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes a pyridazinone ring, a methoxyphenyl group, and a pyrazole moiety. The molecular formula is , and its molecular weight is approximately 344.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number] |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.
- Attachment of the Pyrazole Moiety : Accomplished via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol. The compound was screened against various cancer cell lines, including leukemia, melanoma, and colon cancer.
Findings :
- The compound exhibited moderate cytotoxicity against several cancer cell lines.
- Notably, it showed significant activity against leukemia cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K-562 (Leukemia) | 10 | Sensitive |
| HCT-15 (Colon) | 20 | Moderately Sensitive |
| SK-MEL-5 (Melanoma) | 25 | Slightly Sensitive |
Anti-inflammatory Activity
In addition to anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or inflammatory pathways.
- Receptor Interaction : It may interact with receptors that regulate cell proliferation and apoptosis.
Case Studies
A recent case study examined the effects of this compound on various cancer cell lines and highlighted its unique ability to selectively target malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Q & A
Q. Answer :
- ¹H/¹³C NMR : Identify methoxyphenyl (δ ~3.8 ppm for OCH₃), pyridazinone carbonyl (δ ~165-170 ppm), and pyrazole protons (δ ~7.5-8.0 ppm). Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical uncertainties by comparing with structurally similar pyridazinone derivatives .
Ambiguity Resolution : Cross-reference with synthetic intermediates and published analogs (e.g., chlorophenyl derivatives in ) .
Advanced: What in vitro assays are appropriate for pharmacological profiling, and how should conflicting activity data be resolved?
Q. Answer :
- Primary Assays :
- PDE4 Inhibition : Measure cAMP levels in cell lines (e.g., RAW264.7 macrophages) using ELISA .
- Kinase Profiling : Use recombinant enzymes (e.g., EGFR, MAPK) to assess selectivity .
- Resolving Conflicts :
- Conduct dose-response curves (IC₅₀ comparisons) across multiple assays.
- Validate via orthogonal methods (e.g., SPR for binding kinetics) and genetic knockout models (CRISPR-Cas9) to confirm target relevance .
Advanced: How can SAR studies elucidate the role of the methoxyphenyl and pyrazole groups?
Q. Methodology :
Analog Synthesis : Replace methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Modify pyrazole’s methyl group to bulkier substituents .
Bioactivity Testing : Compare analogs in PDE4 inhibition and cytotoxicity assays.
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with PDE4’s catalytic domain. Correlate binding scores with experimental IC₅₀ values .
Advanced: What strategies improve solubility/bioavailability without compromising activity?
Q. Approaches :
- Prodrug Design : Introduce phosphate or glycoside moieties to the acetamide group for enhanced aqueous solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve dissolution rates.
- Structural Modifications : Replace methoxyphenyl with polar groups (e.g., sulfonamides) while monitoring activity via in vitro assays .
Advanced: How to validate the mechanism of action if off-target effects are observed?
Q. Validation Strategies :
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to PDE4 .
- Off-Target Screening : Profile against a panel of 100+ kinases/enzymes to identify unintended interactions .
- In Vivo Studies : Compare pharmacokinetic profiles (AUC, Cₘₐₓ) with phenotypic outcomes in disease models (e.g., inflammation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
